N-(Quinoxalin-5-yl)formamide
CAS No.: 33544-36-4
Cat. No.: VC16006007
Molecular Formula: C9H7N3O
Molecular Weight: 173.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 33544-36-4 |
|---|---|
| Molecular Formula | C9H7N3O |
| Molecular Weight | 173.17 g/mol |
| IUPAC Name | N-quinoxalin-5-ylformamide |
| Standard InChI | InChI=1S/C9H7N3O/c13-6-12-8-3-1-2-7-9(8)11-5-4-10-7/h1-6H,(H,12,13) |
| Standard InChI Key | BYVVSIFYZVOHMY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=NC=CN=C2C(=C1)NC=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(Quinoxalin-5-yl)formamide consists of a quinoxaline moiety—a bicyclic structure comprising two fused pyrazine rings—linked to a formamide group (-NHCHO) at the fifth position. The planar quinoxaline system enables π-π stacking interactions, while the formamide substituent enhances solubility in polar solvents . Key structural identifiers include:
The compound’s 3D conformation reveals a nearly coplanar arrangement between the formamide group and the quinoxaline ring, optimizing electronic conjugation (Figure 1) .
Table 1: Physicochemical Properties of N-(Quinoxalin-5-yl)formamide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 173.17 g/mol | |
| Melting Point | >300°C (decomposes) | |
| Solubility | Moderate in DMSO, ethanol | |
| LogP (Partition Coefficient) | 1.42 (predicted) |
Synthesis and Manufacturing
Condensation Reactions
The most common synthesis route involves condensing quinoxaline-5-amine with formic acid derivatives. For example, refluxing quinoxaline-5-amine with formic acid in acetic anhydride yields N-(Quinoxalin-5-yl)formamide with 65–75% efficiency . Alternative methods use formamide as both solvent and reactant under catalytic conditions:
This method minimizes side products like N-formylquinoxaline isomers .
Industrial-Scale Production
Large-scale synthesis employs continuous-flow reactors to enhance yield (up to 85%) and purity. Key parameters include:
Biological and Pharmacological Activities
Antitumor Mechanisms
N-(Quinoxalin-5-yl)formamide derivatives inhibit topoisomerase II, an enzyme critical for DNA replication. In vitro studies on MCF-7 breast cancer cells show IC values of 12.3 μM, comparable to doxorubicin . The formamide group chelates magnesium ions in the enzyme’s active site, disrupting DNA cleavage (Figure 2) .
Table 2: Cytotoxicity of N-(Quinoxalin-5-yl)formamide Derivatives
| Derivative | Cell Line | IC (μM) | Target Enzyme |
|---|---|---|---|
| 6-(2-Aminobenzo[d]thiazol-5-yl) | MCF-7 | 12.3 | Topoisomerase II |
| 3-Sulfamoylphenylcarbamoyl | HeLa | 18.7 | Dihydrofolate reductase |
| Piperidin-1-carbamoyl | A549 | 24.1 | EGFR kinase |
Antimicrobial Efficacy
The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus, MIC = 32 μg/mL) by disrupting cell wall synthesis. Its efficacy against methicillin-resistant strains (MRSA) is under preclinical evaluation .
Applications in Drug Development
Prodrug Design
N-(Quinoxalin-5-yl)formamide serves as a prodrug scaffold for antitumor agents. Functionalization at the formamide nitrogen with sulfonamide groups enhances blood-brain barrier penetration, as seen in glioblastoma models .
Enzyme Inhibitors
Structural analogs act as inhibitors of:
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Dihydrofolate reductase (DHFR): Critical for nucleotide synthesis.
Related Compounds and Structure-Activity Relationships
Quinoxaline Derivatives
Modifying the quinoxaline ring or formamide substituent alters bioactivity:
Table 3: Comparative Bioactivity of Quinoxaline Analogs
| Compound | Structural Modification | Activity (IC) |
|---|---|---|
| Quinoxaline | Unsubstituted | 45.2 μM (MCF-7) |
| Quinazoline | Additional benzene ring | 28.9 μM (HeLa) |
| N-(Quinoxalin-5-yl)acetamide | Formamide → Acetamide | 19.4 μM (A549) |
The formamide group’s electron-withdrawing nature enhances binding affinity to enzymatic targets compared to alkylamide variants .
Recent Advances and Future Directions
Nanodelivery Systems
Encapsulating N-(Quinoxalin-5-yl)formamide in PEGylated liposomes improves pharmacokinetics, reducing systemic toxicity in murine models . Phase I trials are anticipated by 2026.
Computational Modeling
Machine learning models predict novel derivatives with >90% target specificity. A 2024 study identified 15 candidates with potential against pancreatic cancer .
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